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A comparative analysis of the hydrogen bond energies in the four isomers of butylamine—n-

butylamine, sec-butylamine, isobutylamine, and tert-butylamine—reveals a distinct trend

influenced by molecular structure. Experimental data, supported by computational studies,

demonstrates that steric hindrance plays a crucial role in determining the strength of hydrogen

bonds in these compounds. This guide provides a detailed comparison of their hydrogen bond

energies, outlines the experimental and computational methodologies used for their

determination, and visually represents the key concepts and workflows.

Comparative Hydrogen Bond Energies
The self-association hydrogen bond energies of the isomeric butylamines show a clear trend:

as steric hindrance around the amino group increases, the hydrogen bond energy decreases.

N-butylamine, with its linear alkyl chain, exhibits the strongest hydrogen bond, while the bulky

tert-butyl group in tert-butylamine leads to the weakest hydrogen bond.

Isomeric Butylamine Structure
Experimental Hydrogen
Bond Energy (kJ/mol)[1]

n-Butylamine CH₃(CH₂)₃NH₂ 8.4

Isobutylamine (CH₃)₂CHCH₂NH₂ 7.5

sec-Butylamine CH₃CH₂CH(NH₂)CH₃ 6.6

tert-Butylamine (CH₃)₃CNH₂ 4.9
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This trend is attributed to the degree of branching in the alkyl chain, which sterically hinders the

approach of the amino groups for hydrogen bond formation[1].

Experimental and Computational Methodologies
The determination of hydrogen bond energies relies on both experimental and computational

techniques, which provide complementary insights into these intermolecular interactions.

Experimental Protocol: Calorimetry
A common experimental method to determine the enthalpy of hydrogen bonding is by

measuring the heats of mixing of the amine with a non-polar, inert solvent, such as n-hexane,

using a calorimeter.[1] The principle behind this method is that the endothermic heat of mixing

at infinite dilution corresponds to the energy required to break the hydrogen bonds in the self-

associated amine.

Detailed Experimental Steps:

Sample Preparation: High-purity samples of the isomeric butylamines and the non-polar

solvent (e.g., n-hexane) are used. The amines are typically refluxed and fractionally distilled

to ensure purity.

Calorimeter Setup: A twin-type microcalorimeter is often employed for precise

measurements. The calorimeter is calibrated electrically to determine its heat capacity.

Mixing Process: A known amount of the butylamine isomer is mixed with a known amount of

n-hexane inside the calorimeter at a constant temperature (e.g., 25°C).

Temperature Measurement: The change in temperature upon mixing is carefully recorded.

For the self-association of amines in a non-polar solvent, the process is endothermic,

resulting in a temperature decrease.

Data Analysis: The heat of mixing is calculated from the temperature change and the heat

capacity of the system. This measurement is repeated for various mole fractions of the

amine.
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Extrapolation to Infinite Dilution: The partial molar enthalpy of mixing at infinite dilution is

determined by extrapolating the heats of mixing data to zero amine concentration. This

extrapolated value represents the enthalpy of hydrogen bonding.[1]

Computational Protocol: Density Functional Theory
(DFT)
Computational chemistry provides a theoretical framework to investigate hydrogen bonding.

Density Functional Theory (DFT) is a widely used method for this purpose.

Detailed Computational Steps:

Molecular Geometry Optimization: The initial step involves the geometry optimization of the

butylamine isomers and their self-associated dimers. This is typically performed using a

specific functional and basis set, for example, B3LYP with the 6-311G**(d,p) basis set.

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true

energy minima, vibrational frequency calculations are performed. A stable structure will have

no imaginary frequencies.

Hydrogen Bond Energy Calculation: The hydrogen bond energy (E_HB) is calculated as the

difference between the total energy of the dimer (E_dimer) and the sum of the energies of

the individual optimized monomers (E_monomer):

E_HB = E_dimer - 2 * E_monomer

To improve accuracy, a basis set superposition error (BSSE) correction, such as the

Counterpoise correction, is often applied.

Analysis of Molecular Properties: Further analysis can be performed on the optimized

structures, such as examining the N-H···N bond distance and angle, and analyzing the

molecular orbitals and electron density to gain deeper insights into the nature of the

hydrogen bond.
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The following diagrams illustrate the experimental workflow for determining hydrogen bond

energies and the logical relationship between the isomeric structures and their corresponding

hydrogen bond strengths.
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Experimental Workflow for Calorimetric Determination of Hydrogen Bond Energy.
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Relationship between Butylamine Isomer Structure and Hydrogen Bond Energy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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